Dicinnamalacetone

Descripción general

Descripción

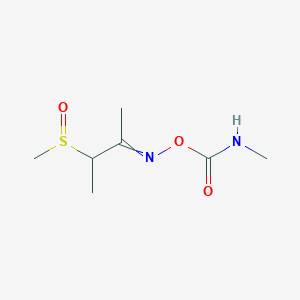

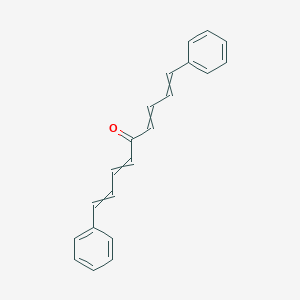

Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O . It has an average mass of 286.367 Da and a monoisotopic mass of 286.135773 Da . The compound is also known by its IUPAC name, (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one .

Synthesis Analysis

The synthesis of Dicinnamalacetone is achieved via a double aldol condensation of cinnamaldehyde with acetone . This reaction mechanism is commonly used in organic chemistry .

Molecular Structure Analysis

The molecular structure of Dicinnamalacetone is characterized by two aromatic rings connected by a chain of alternating single and double bonds . The compound forms a Λ-shaped structure .

Chemical Reactions Analysis

Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites by titrating certain Hammett indicators adsorbed on the clay with n-butylamine . It has also been used as an indicator for the detection of excess hydrogen halides in many organic solvents (except alcohols) .

Physical And Chemical Properties Analysis

Dicinnamalacetone is a solid at 20°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 474.8±34.0 °C at 760 mmHg, and a flash point of 208.7±20.6 °C . The compound has a molar refractivity of 96.3±0.3 cm³, and its surface tension is 44.4±3.0 dyne/cm .

Aplicaciones Científicas De Investigación

Surface Acidity Measurement

Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites. This involves titrating Hammett indicators adsorbed on the clay with n-butylamine, where Dicinnamalacetone changes from yellow to bright red to indicate excess hydrogen halides .

Nonlinear Optical Material Synthesis

It has been synthesized by crossed aldol condensation and characterized for use as a nonlinear optical (NLO) material. Techniques such as XRD, FT-IR, and DSC are employed to confirm phase purity, crystallite size, and melting point, respectively .

Molecular Dynamics Simulations

Dicinnamalacetone is used in the development of molecular force fields for simulations of biomolecular systems. Applications include studying biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Molecular Structure Confirmation

Geometry optimization using semi-empirical AM-1 methods has been carried out to confirm the molecular structure of Dicinnamalacetone .

Encapsulation Studies

The compound has been studied for its encapsulation in β-cyclodextrin, characterized by various spectroscopic and calorimetric techniques to understand its inclusion complex both in solution and solid state .

Chromatography and Mass Spectrometry

Dicinnamalacetone is relevant in chromatography or mass spectrometry applications due to its chemical properties, aiding in the efficient and effective running of these analytical methods .

Each application utilizes Dicinnamalacetone’s unique properties to fulfill specific research needs across different scientific disciplines.

MilliporeSigma - Dicinnamalacetone 98 Scholars Research Library - Recent progress in nonlinear optical material syntheses VWR - Dicinnamalacetone ≥97% MD Topology - Dicinnamalacetone | C21H18O Encapsulation of dicinnamalacetone in β-cyclodextrin

Mecanismo De Acción

Mode of Action

It’s known that dicinnamalacetone is synthesized via a double aldol condensation of cinnamaldehyde with acetone .

Biochemical Pathways

It’s known that dicinnamalacetone can be used as an indicator in measuring the surface acidity of homoionic montmorillonites .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Dicinnamalacetone is currently unknown .

Result of Action

It has been used as an indicator for detection of excess hydrogen halides in many organic solvents (except alcohols) .

Action Environment

It’s known that dicinnamalacetone can form combustible dusts, indicating that its stability and action may be influenced by the presence of dust and other particulates in the environment .

Propiedades

IUPAC Name |

(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJALOQFYHCJKG-FVRNMFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicinnamalacetone | |

CAS RN |

622-21-9 | |

| Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and key spectroscopic characteristics of Dicinnamalacetone?

A: Dicinnamalacetone, with a molecular formula of C21H18O and a molecular weight of 286.35 g/mol, displays characteristic peaks in various spectroscopic analyses. [, ]

- FTIR: Analysis reveals structural information, particularly confirming the presence of functional groups like the carbonyl group (C=O) and conjugated double bonds (C=C). [, ]

- XRD: This technique confirms the phase purity and helps determine the crystallite size of synthesized DCA. []

Q2: How does Dicinnamalacetone interact with β-cyclodextrin, and what are the implications of this interaction?

A: Research indicates that Dicinnamalacetone forms a 1:2 inclusion complex with β-cyclodextrin. [] This interaction involves the insertion of the two aromatic rings of the DCA molecule into the hydrophobic cavities of two β-cyclodextrin molecules. []

- Enhanced Solubility: This complexation enhances the water solubility of DCA, a property potentially beneficial for various applications. []

- Increased Stability: Studies show a significant enhancement in the thermal stability of DCA upon complexation with β-cyclodextrin. []

Q3: Can you elaborate on the catalytic properties of metal sulfates in the depolymerization of paraldehyde, and how does Dicinnamalacetone play a role in understanding the reaction mechanism?

A: Metal sulfates, particularly cupric sulfate, exhibit significant catalytic activity in the depolymerization of paraldehyde. [] Interestingly, the catalytic activity correlates strongly with the number of acid sites possessing a specific acid strength (pKa ≤ -3). []

- Dicinnamalacetone as a Poison: Poisoning experiments using Dicinnamalacetone, which preferentially adsorbs onto stronger acid sites, revealed that the poisoned cupric sulfate completely loses its catalytic activity. []

- Mechanism Insight: This finding strongly suggests that the acid sites with pKa ≤ -3 are the active sites responsible for the catalytic activity of cupric sulfate in the depolymerization of paraldehyde. []

Q4: Dicinnamalacetone is categorized as a non-linear optical (NLO) material. What structural features contribute to its NLO properties, and how are these properties being investigated?

A: The linear chain structure of Dicinnamalacetone molecules results in charge compensation, which influences its first-order hyperpolarizability (β), a key parameter for NLO activity. []

- Computational Studies: Researchers utilize semi-empirical methods like AM1 for geometry optimization of DCA. This helps estimate the permanent dipole moment, another factor influencing NLO properties. []

- Potential Applications: These studies suggest that DCA might possess a moderately large β value, making it a potential candidate for applications like second-harmonic generation (SHG). []

Q5: What is the significance of studying the effects of moisture adsorption on the acidity of silica-alumina, and how is Dicinnamalacetone used in this context?

A: Understanding the impact of moisture on the acidity of solid acid catalysts like silica-alumina is crucial, as it directly influences their catalytic performance. [] Dicinnamalacetone, with its known pKa value (-3.0), serves as a valuable Hammett indicator in this context. []

- Acidity Measurement: Researchers use Dicinnamalacetone alongside other Hammett indicators to quantify the acidity of silica-alumina samples with varying degrees of moisture adsorption. []

- Mechanistic Insight: Results show that moisture adsorption significantly reduces the number of highly acidic sites (Ho ≤ -3.0) on silica-alumina, confirming the role of water in modifying surface acidity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.